molecular formula C23H18F3NO3 B1651861 N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-9H-xanthene-9-carboxamide CAS No. 1351654-52-8

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-9H-xanthene-9-carboxamide

Cat. No.: B1651861
CAS No.: 1351654-52-8
M. Wt: 413.4
InChI Key: YFGHLXKBRCUTFP-UHFFFAOYSA-N
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Description

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-9H-xanthene-9-carboxamide is a synthetic compound known for its unique chemical structure and properties It contains a trifluoromethyl group, a hydroxy group, and a phenyl group attached to a propyl chain, which is further connected to a xanthene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3,3,3-trifluoro-2-hydroxy-2-phenylpropionic acid with xanthene-9-carboxylic acid in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the xanthene moiety can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield trifluoromethyl ketones or acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-9H-xanthene-9-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activities. The hydroxy group can form hydrogen bonds with target molecules, further stabilizing these interactions .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-9H-xanthene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3NO3/c24-23(25,26)22(29,15-8-2-1-3-9-15)14-27-21(28)20-16-10-4-6-12-18(16)30-19-13-7-5-11-17(19)20/h1-13,20,29H,14H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGHLXKBRCUTFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601148702
Record name 9H-Xanthene-9-carboxamide, N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351654-52-8
Record name 9H-Xanthene-9-carboxamide, N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351654-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Xanthene-9-carboxamide, N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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